molecular formula C26H31N3O5S B2446213 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946385-29-1

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2446213
CAS No.: 946385-29-1
M. Wt: 497.61
InChI Key: MTKSHRGCIKKEIA-UHFFFAOYSA-N
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Description

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Scientific Research Applications

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the ethoxyphenyl group, and the addition of other functional groups. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable reactions.

    Addition of Functional Groups: Various functional groups can be introduced using standard organic synthesis techniques such as alkylation, acylation, and thiolation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-(2-ethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-5-34-20-9-6-18(7-10-20)23(30)16-35-26-28-22-14-19(24(31)27-15-17(2)3)8-11-21(22)25(32)29(26)12-13-33-4/h6-11,14,17H,5,12-13,15-16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKSHRGCIKKEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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